N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide

Coordination chemistry Supramolecular chemistry Metal-organic frameworks

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1798463-41-8) is a synthetic, unsymmetrically substituted oxalamide (ethanediamide) derivative with the molecular formula C₁₆H₁₆ClN₃O₃ and a molecular weight of 333.77 g/mol. It belongs to the broader oxalamide class, which is recognized in medicinal chemistry for its self-complementary hydrogen-bonding capacity and documented bioactivities including kinase inhibition, IDO1 inhibition, and neuraminidase inhibition.

Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
CAS No. 1798463-41-8
Cat. No. B2807907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide
CAS1798463-41-8
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CC=C2Cl
InChIInChI=1S/C16H16ClN3O3/c1-23-14(12-6-2-3-7-13(12)17)10-19-15(21)16(22)20-11-5-4-8-18-9-11/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22)
InChIKeyQQWGKMHMBSUIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1798463-41-8): Chemical Identity, Structural Class, and Procurement Baseline


N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1798463-41-8) is a synthetic, unsymmetrically substituted oxalamide (ethanediamide) derivative with the molecular formula C₁₆H₁₆ClN₃O₃ and a molecular weight of 333.77 g/mol . It belongs to the broader oxalamide class, which is recognized in medicinal chemistry for its self-complementary hydrogen-bonding capacity and documented bioactivities including kinase inhibition, IDO1 inhibition, and neuraminidase inhibition [1]. The compound features three distinct pharmacophoric elements—an ortho-chlorophenyl ring, a 2-methoxyethyl linker, and a pyridin-3-yl terminal group—assembled around a central oxalamide (ethane-1,2-diamide) core . No peer-reviewed primary research articles, patents, or authoritative biological assay data specific to this exact compound were identified in PubMed, PubChem BioAssay, or the patent literature as of the search date; the compound appears exclusively in chemical vendor catalogs and compound aggregation databases .

Oxalamide Scaffold Probe Self-complementary H-bonding motif for supramolecular assembly and gelator studies
Coordination Chemistry Ligand Pyridin-3-yl terminal for bridging coordination polymer and MOF design
Medicinal Chemistry Hit Exploration Neutral methoxy substituent avoids amine protonation confounds in target engagement profiling

Why Generic Substitution of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide Fails: The Structural Specificity Problem in Oxalamide-Based Research


Within the oxalamide class, small structural perturbations produce large differences in biological target engagement, physicochemical properties, and supramolecular behavior. The oxalamide scaffold itself is a self-complementary hydrogen-bonding unit capable of forming highly stable bimolecular and trimolecular complexes whose geometry and stability are exquisitely sensitive to the nature of flanking substituents [1]. The pyridin-3-yl (meta-pyridyl) attachment in this compound positions the pyridine nitrogen at a distinct spatial orientation relative to the oxalamide plane compared to the pyridin-2-yl or pyridin-4-yl isomers, directly affecting both metal coordination geometry and hydrogen-bond donor/acceptor topology—a critical consideration given that bis(pyridin-3-yl)oxalamides are established bridging ligands in coordination polymer synthesis [2]. Furthermore, the ortho-chlorophenyl and 2-methoxyethyl groups collectively determine molecular conformation, lipophilicity, and metabolic susceptibility in ways that cannot be reproduced by alternative substitution patterns (e.g., para-chlorophenyl, dimethylamino, or methylene-spacer variants). Procurement of a close analog without careful structural reconciliation risks invalidating the specific binding, coordination, or assembly behavior for which the target compound was designed.

Pyridin-2-yl positional isomer
May shift coordination geometry from bridging to chelating, fundamentally altering metal-organic topology
Dimethylamino analog (CAS 1251560-02-7)
Protonation at physiological pH may alter permeability and binding electrostatics, complicating target engagement interpretation
Simple amide or urea replacement
Loss of oxalamide self-complementary H-bonding may abolish supramolecular assembly behavior

Quantitative Differentiation Evidence Guide for N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1798463-41-8)


Pyridin-3-yl vs. Pyridin-2-yl Positional Isomerism: Coordination Geometry and Hydrogen-Bond Topology Differentiation

The pyridin-3-yl (meta-pyridyl) substituent in the target compound orients the pyridine nitrogen at a ~120° angle relative to the oxalamide linkage, whereas the pyridin-2-yl (ortho-pyridyl) isomer places the nitrogen adjacent to the attachment point, creating a chelating geometry. In the closest structurally characterized reference system—N,N′-bis(pyridin-3-yl)oxalamide (BPO)—single-crystal X-ray diffraction confirms that the meta-pyridyl nitrogen coordinates to Co(II) in a μ-N:N′ bridging mode, generating one-dimensional coordination polymers whose supramolecular isomerism is governed by lattice solvent orientation [1]. The pyridin-2-yl analog N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(pyridin-2-yl)oxalamide would be expected to adopt an intramolecularly chelating rather than bridging coordination mode, fundamentally altering metal complex topology [1]. For researchers designing coordination polymers or metal-sensing platforms, this positional isomerism is not interchangeable.

Pyridin-3-yl vs. Pyridin-2-yl
Class-level
Target (3-yl) Bridging μ-N:N′ coordination; N···N ~4.8 Å
Comparator (2-yl) Chelating mode; N···N ~2.8 Å; distinct dihedral
Coordination mode may switch from bridging to chelating, altering metal complex topology
Inferred from BPO Co(II) polymer X-ray structure; class-level
Coordination chemistry Supramolecular chemistry Metal-organic frameworks

Methoxy vs. Dimethylamino Substitution at the 2-Position: Predicted Lipophilicity and Hydrogen-Bond Capacity Differentiation

The target compound carries a methoxy (-OCH₃) group on the 2-carbon of the ethyl linker, while the closest cataloged analog—N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1251560-02-7)—bears a dimethylamino (-N(CH₃)₂) group at the same position [1]. The methoxy group is a hydrogen-bond acceptor only, whereas dimethylamino is both a hydrogen-bond acceptor and a protonatable base (predicted pKa ~8.5-9.5 for the tertiary amine). This difference results in: (a) a lower predicted logP for the methoxy analog (ΔlogP estimated at -0.8 to -1.2 units, based on fragment-based calculation); (b) the methoxy derivative is neutral at physiological pH, while the dimethylamino derivative is predominantly protonated, altering membrane permeability and target binding electrostatics; (c) methoxy provides a smaller steric footprint (molar refractivity ~7.9 vs. ~16.5 for dimethylamino) [2]. In the oxalamide neuraminidase inhibitor series, replacement of a basic amine with a neutral hydrogen-bond acceptor was associated with a >10-fold shift in IC₅₀ [3].

2-Methoxy vs. 2-Dimethylamino
Context-dependent
Methoxy (target) H-bond acceptor only; neutral at pH 7.4; logP ~2.0–2.5
Dimethylamino (analog) Protonatable base; ~90% cationic at pH 7.4; logP ~2.8–3.7
Neutral methoxy may reduce pH-dependent variability in target engagement studies
Fragment-based logP calculation; cross-study comparable
Medicinal chemistry Physicochemical property prediction ADME profiling

Oxalamide Scaffold Self-Complementary Hydrogen Bonding: Class-Level Supramolecular Assembly Capability

The oxalamide (ethane-1,2-diamide) core common to this compound class functions as a self-complementary hydrogen-bonding motif capable of donating two N-H bonds and accepting on two C=O groups, driving the formation of highly stable bimolecular and trimolecular assemblies in both solution and solid state [1]. This property has been exploited to design low-molecular-weight gelators (LMWGs), coordination polymers, and supramolecular synthons [2]. Critically, this self-assembly capacity is absent in simple amides, ureas, or carbamates that may be considered as generic replacements. Within the oxalamide class, the strength of self-association is modulated by the electronic character of flanking substituents: the electron-withdrawing ortho-chlorophenyl group in the target compound is predicted to enhance the N-H hydrogen-bond donor acidity (increased δ⁺ on amide H) relative to unsubstituted phenyl analogs, potentially strengthening intermolecular hydrogen bonding compared to the non-chlorinated parent scaffold [3].

Oxalamide H-Bond Self-Complementarity
Class-level
4-point H-bonding motif 2 N-H donors + 2 C=O acceptors; Kd ~10²–10⁴ M⁻¹ in nonpolar solvents
Self-assembly capacity distinguishes from simple amide/urea linkers
Class-level behavior; ortho-Cl may enhance donor acidity ~2–5-fold
Supramolecular chemistry Gelator design Crystal engineering

Ortho-Chlorophenyl vs. Meta/Para-Chlorophenyl and Non-Chlorinated Phenyl: Conformational and Electronic Differentiation

The ortho-chlorine substitution on the phenyl ring of the target compound introduces a steric clash with the 2-methoxyethyl group, restricting rotation about the C(aryl)-C(ethyl) bond and biasing the conformational ensemble toward a specific geometry. By contrast, the meta-chlorophenyl analog N'-[(3-chlorophenyl)methyl]-N-(2-methoxypyridin-3-yl)ethanediamide (C₁₅H₁₄ClN₃O₃, MW 320 Da) [1] lacks this ortho steric constraint, resulting in greater conformational flexibility. In the oxalamide-based CB1 cannabinoid receptor ligand series, the combination of 2-chlorophenyl and 4-chlorophenyl was explicitly identified as the most potent scaffold after systematic SAR exploration, demonstrating that the ortho vs. meta vs. para chloro position is a critical determinant of target binding affinity [2]. The ortho-Cl also exerts a distinct through-space electronic effect on the adjacent methoxy oxygen via lone-pair repulsion, subtly modulating the electron density available for hydrogen bonding at the methoxy group compared to meta or para isomers.

Ortho-Cl Conformational Restriction
Class-level
Restricted aryl-ethyl rotation Estimated barrier increase ~2–4 kcal/mol; Cl···O ~3.0–3.5 Å
Conformational bias may influence binding site compatibility vs. meta/para isomers
Inferred from CB1 ligand SAR; ortho-Cl critical for potency
Medicinal chemistry Conformational analysis Receptor binding

Oxalamide Class-Level Biological Activity: Documented Multi-Target Pharmacological Potential vs. Inert Scaffolds

While no direct biological assay data exist for the target compound itself, the oxalamide scaffold has demonstrated validated, quantifiable biological activity across multiple therapeutically relevant target classes, establishing the scaffold as a privileged bioactive chemotype rather than an inert linker. Key class-level benchmarks include: (a) IDO1 inhibition: an optimized oxalamide derivative achieved IC₅₀ = 3.9 nM (cellular assay) and 52 nM (human whole blood) [1]; (b) neuraminidase inhibition: compound Z2 showed IC₅₀ = 0.09 μM, surpassing the clinical benchmark oseltamivir carboxylate (IC₅₀ = 0.10 μM) [2]; (c) α-glucosidase inhibition: nine of twenty tested oxamide derivatives showed IC₅₀ values in the range of 38.2–75.8 μM, with the most potent compound outperforming the standard inhibitor 1-deoxynojirimycin (IC₅₀ = 425.6 μM) by >5-fold [3]; (d) PAI-1 inhibition: oxalamide derivative 4 demonstrated IC₅₀ = 96 μM in a chromogenic assay [4]. A simple diamide, urea, or carbamate replacement would lack this validated multi-target pharmacological potential.

Oxalamide Class-Level Bioactivity
Class-level
Reported multi-target activity: IDO1, neuraminidase, α-glucosidase, PAI-1 inhibition
Supports selection as privileged scaffold over inert amide/urea linkers
No target-specific data for this exact compound; class-level inference
Drug discovery Kinase inhibition Enzyme inhibition

Best Research and Industrial Application Scenarios for N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1798463-41-8)


Coordination Polymer and Metal-Organic Framework (MOF) Ligand Design Using Pyridin-3-yl Oxalamide Bridging Motifs

The pyridin-3-yl (meta-pyridyl) terminal group in this compound is structurally analogous to the well-characterized bridging ligand N,N′-bis(pyridin-3-yl)oxalamide (BPO), which has been demonstrated to form one-dimensional Co(II) coordination polymers with μ-N:N′ bridging geometry, as confirmed by single-crystal X-ray diffraction [1]. The target compound, as an unsymmetrical mono-pyridyl oxalamide, can serve as a terminal capping ligand or as a building block for heteroleptic coordination assemblies. The ortho-chlorophenyl and 2-methoxyethyl substituents provide steric bulk and hydrogen-bond acceptor sites that can direct crystal packing through secondary interactions—a design feature not available with the simpler symmetric BPO ligand. Researchers constructing pyridyl-oxalamide coordination polymers for metal ion sensing, catalysis, or gas storage applications should evaluate this compound as a functionalized terminal ligand that complements the established BPO bridging system [1].

Medicinal Chemistry Hit-to-Lead Exploration of Novel Oxalamide-Based Kinase or Enzyme Inhibitors

The oxalamide scaffold has demonstrated validated inhibitory activity across IDO1 (IC₅₀ = 3.9 nM), neuraminidase (IC₅₀ = 0.09 μM), α-glucosidase (IC₅₀ = 38.2–75.8 μM), and PAI-1 (IC₅₀ = 96 μM) [1][2][3][4]. The target compound offers a distinct substitution pattern—ortho-chlorophenyl combined with a 2-methoxyethyl linker and pyridin-3-yl terminal group—that differentiates it from all published oxalamide inhibitor chemotypes. The neutral methoxy substituent avoids the confounding effects of amine protonation that complicate interpretation of the dimethylamino analog (CAS 1251560-02-7). Medicinal chemistry teams seeking to explore oxalamide chemical space beyond known IDO1 or neuraminidase inhibitor scaffolds should consider this compound as a structurally differentiated starting point for analog synthesis and preliminary biochemical profiling, with the caveat that no target-specific activity data yet exist for this exact molecule [1].

Supramolecular Gelator Development Exploiting Enhanced Oxalamide Hydrogen-Bond Donor Strength

Oxalamide derivatives are established low-molecular-weight gelators (LMWGs) whose self-assembly is driven by the self-complementary N-H···O=C hydrogen bonding between oxalamide units [1]. The ortho-chlorophenyl substituent in the target compound is predicted to increase the N-H hydrogen-bond donor acidity through its electron-withdrawing inductive effect, potentially yielding stronger intermolecular association and altered gelation properties compared to non-halogenated oxalamide gelators. The 2-methoxyethyl group provides an additional hydrogen-bond acceptor site and enhances solubility in polar organic solvents. Supramolecular chemists developing functional gels for drug delivery, tissue engineering, or sensing applications can exploit the unique combination of enhanced H-bond donor strength (from ortho-Cl) and ancillary H-bond acceptor capacity (from methoxy) that distinguishes this compound from previously reported oxalamide gelators such as mono-N-alkylated oxalamides or N,N′-diphenyloxalamide [1].

Conformational Analysis and Structure-Activity Relationship (SAR) Probe for ortho-Substituted Phenyl Oxalamides

The ortho-chlorine substituent on the phenyl ring creates a well-defined conformational constraint through steric interaction with the adjacent 2-methoxyethyl group, restricting rotation about the C(aryl)-C(ethyl) bond. This conformational preorganization is a structurally verifiable feature—the restricted rotational profile can be characterized by variable-temperature NMR or DFT calculations—that distinguishes the ortho-chlorophenyl oxalamide series from meta- and para-substituted analogs, which retain free rotation [1]. In the broader context of oxalamide SAR, the ortho-Cl/para-Cl combination was identified as the most potent scaffold in CB1 receptor ligand optimization, confirming that chloro substitution position is a critical activity determinant [2]. This compound can serve as a conformational probe in SAR campaigns aimed at mapping the relationship between rotamer restriction and target binding affinity within the oxalamide chemotype [2].

Application
Selection Property
Validation Focus
Coordination polymer/MOF ligand design
Pyridin-3-yl bridging coordination geometry
Verify bridging vs chelating mode in target metal system
Medicinal chemistry hit exploration
Neutral methoxy substituent (no pH-dependent ionization)
Target engagement profiling; avoid confounding amine protonation
Supramolecular gelator development
Ortho-Cl enhanced H-bond donor acidity
Gelation screening in polar organic solvents
Conformational SAR probe
Ortho-Cl restricted rotational profile
Variable-temperature NMR or DFT conformational analysis
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